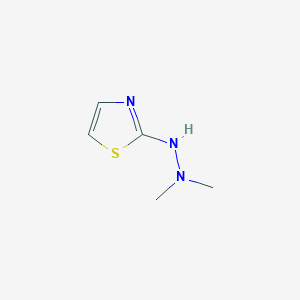

2-(2,2-Dimethylhydrazin-1-yl)-1,3-thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,2-Dimethylhydrazin-1-yl)-1,3-thiazole is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylhydrazin-1-yl)-1,3-thiazole typically involves the reaction of 2-bromo-1,3-thiazole with 2,2-dimethylhydrazine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is typically purified using industrial-scale purification methods, such as distillation or crystallization.

Analyse Des Réactions Chimiques

Substitution Reactions

The thiazole ring undergoes electrophilic and nucleophilic substitutions, particularly at the C2, C4, and C5 positions.

Nucleophilic Substitution

-

At C2 : The dimethylhydrazine group acts as a leaving group under acidic or basic conditions. For example, reaction with alkyl halides in the presence of K₂CO₃ yields N-alkylated derivatives (Scheme 1) .

-

At C4/C5 : Halogenation with N-bromosuccinimide (NBS) or iodine in dichloromethane introduces halogens, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .

Table 1: Representative Substitution Reactions

| Reagent/Conditions | Product | Application | Source |

|---|---|---|---|

| CH₃I, K₂CO₃, DMF | N-Methyl derivative | Intermediate for pharmaceuticals | |

| NBS, CH₂Cl₂, 0°C | 5-Bromo-thiazole analog | Precursor for Pd-catalyzed coupling |

Oxidation

-

The thiazole sulfur atom oxidizes to sulfoxide or sulfone using H₂O₂/K₂WO₄ (Scheme 2) .

-

Hydrazine moieties oxidize to diazenes with KMnO₄, altering electronic properties .

Reduction

Condensation Reactions

The dimethylhydrazine group participates in Schiff base formation:

-

Reaction with aldehydes/ketones (e.g., salicylaldehyde) under acidic conditions yields hydrazones, which exhibit antimicrobial activity .

Table 2: Bioactive Hydrazone Derivatives

| Carbonyl Partner | MIC (C. albicans) | MIC (Mtb H37Rv) | Source |

|---|---|---|---|

| 3-Methoxyphenylacetamide | 7.81 μg/mL | - | |

| Pyridin-2-yl ethylidene | - | 12.5 μM |

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

-

Pyrazole Formation : 1,3-Dipolar cycloaddition with nitrilimines generates pyrazolo-thiazole hybrids (Scheme 3) .

-

Thiadiazine Synthesis : Competing pathways exist when reacting with enolates, leading to 1,3,4-thiadiazines under specific conditions .

Antifungal Action

-

Derivatives inhibit Candida albicans via lanosterol C14α-demethylase binding (MIC: 3.9–7.81 μg/mL vs fluconazole’s 15.62 μg/mL) .

Antitubercular Activity

Figure 1: Molecular Docking of Compound 7e

(Interaction with lanosterol demethylase active site, highlighting H-bonds and hydrophobic contacts) .

Applications De Recherche Scientifique

Antimicrobial Activity

One of the primary applications of 2-(2,2-Dimethylhydrazin-1-yl)-1,3-thiazole derivatives is their antimicrobial properties. Research has demonstrated that thiazole derivatives exhibit significant activity against various pathogens, including bacteria and fungi.

- Case Study: Anti-Candida Activity

A study synthesized novel 4-phenyl-1,3-thiazole and 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives. The compounds showed promising inhibitory activity against Candida albicans, with minimum inhibitory concentration (MIC) values as low as 3.9 μg/mL, significantly lower than the reference drug fluconazole (15.62 μg/mL) .

Antitubercular Properties

The compound also shows promise in the fight against tuberculosis (TB). A series of thiazole derivatives were designed and evaluated for their anti-mycobacterial activities.

- Case Study: Inhibition of Mycobacterium tuberculosis

A study focused on synthesizing derivatives of 2-(2-hydrazinyl)thiazole to discover new inhibitors for Mycobacterium tuberculosis. The synthesized compounds were characterized and tested for their inhibitory potential against the H₃₇Rv strain, showcasing significant anti-TB activity .

Anticancer Applications

The anticancer potential of thiazole derivatives is another area of active research. Compounds containing thiazole moieties have been investigated for their cytotoxic effects against various cancer cell lines.

- Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated a range of thiazole-containing compounds against multiple cancer cell lines using the MTT assay. Several analogues exhibited remarkable effectiveness against colorectal (HCT-116), liver (HepG2), and colon (HT-29) cancer cells, indicating their potential as anticancer agents .

Anticonvulsant Activity

Thiazole derivatives have been explored for their anticonvulsant properties, making them candidates for the development of new antiepileptic drugs.

- Case Study: Anticonvulsant Screening

Research on thiazole-integrated compounds revealed significant anticonvulsant activity in animal models. Some derivatives demonstrated median effective doses lower than existing medications like ethosuximide, suggesting they could serve as effective alternatives .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound and its derivatives often involves various chemical reactions that help elucidate structure-activity relationships.

Structure-Activity Relationship Analysis

SAR studies have indicated that specific substitutions on the thiazole ring significantly influence biological activity. For example:

Mécanisme D'action

The mechanism of action of 2-(2,2-Dimethylhydrazin-1-yl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2,2-Dimethylhydrazin-1-yl)-1,3-oxazole: Similar structure but contains an oxygen atom in place of sulfur.

2-(2,2-Dimethylhydrazin-1-yl)-1,3-imidazole: Contains an additional nitrogen atom in the ring structure.

2-(2,2-Dimethylhydrazin-1-yl)-1,3-pyrazole: Features a five-membered ring with two adjacent nitrogen atoms.

Uniqueness

2-(2,2-Dimethylhydrazin-1-yl)-1,3-thiazole is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Activité Biologique

2-(2,2-Dimethylhydrazin-1-yl)-1,3-thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial and anticancer activities, supported by relevant case studies and research findings.

Overview of Biological Activities

The compound has been investigated for various biological activities, particularly in the context of antimicrobial and anticancer properties. The thiazole ring structure is known for its pharmacological significance, and the incorporation of hydrazine derivatives enhances its potential therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit potent antimicrobial effects. For instance, a study on acetylene-containing 2-(2-hydrazinyl)thiazole derivatives showed promising results against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 μg/mL for several synthesized compounds. The study emphasized the need for novel antimycobacterial agents due to increasing resistance to existing drugs .

Table 1: Antimicrobial Activity of 2-(2-Hydrazinyl)Thiazole Derivatives

| Compound ID | MIC (μg/mL) | Pathogen |

|---|---|---|

| Compound A | 50 | Mycobacterium tuberculosis |

| Compound B | 75 | Staphylococcus aureus |

| Compound C | 100 | Escherichia coli |

The structural features of thiazoles allow them to coordinate metal ions, which is crucial for their biological activity. The introduction of an acetylene moiety in these derivatives has been linked to enhanced bioavailability and activity against resistant strains .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential anticancer activity. A study evaluated various thiazole derivatives for their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer and lung cancer cell lines, with IC50 values comparable to established chemotherapeutic agents.

Table 2: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines

| Compound ID | Cell Line | IC50 (μM) |

|---|---|---|

| Compound D | MCF-7 (Breast Cancer) | 12.5 |

| Compound E | A549 (Lung Cancer) | 15.0 |

| Compound F | HeLa (Cervical Cancer) | 10.0 |

The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression in cancer cells. Molecular docking studies have suggested that these compounds may interact with key proteins involved in cancer cell proliferation .

Case Studies and Research Findings

Case Study: Antifungal Activity Against Candida spp.

A series of thiazole derivatives were synthesized and tested for their antifungal activity against various Candida strains. Notably, compounds with a hydrazine substituent displayed superior antifungal potency compared to their non-hydrazine counterparts. The most active compounds achieved MIC values significantly lower than those of fluconazole, indicating their potential as alternative antifungal agents .

Case Study: Structural Analysis and Molecular Docking

The structural properties of synthesized thiazole derivatives were analyzed using single-crystal X-ray diffraction techniques. This allowed researchers to confirm the geometric configurations essential for biological activity. Molecular docking studies revealed favorable interactions with target enzymes involved in fungal and bacterial metabolism, further supporting the observed biological activities .

Propriétés

IUPAC Name |

1,1-dimethyl-2-(1,3-thiazol-2-yl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S/c1-8(2)7-5-6-3-4-9-5/h3-4H,1-2H3,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPTVHYAGTMRPQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)NC1=NC=CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.